

An In-depth Technical Guide to 9-Methoxy-9-oxononanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

Cat. No.: B016432

[Get Quote](#)

CAS Number: 2104-19-0

This technical guide provides a comprehensive overview of **9-Methoxy-9-oxononanoic acid**, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a crucial chemical intermediate.

Chemical Identity and Properties

9-Methoxy-9-oxononanoic acid is a nine-carbon dicarboxylic acid monoester.^[1] It is characterized by a terminal carboxylic acid group and a methyl ester group at the opposite end of the aliphatic chain.^{[1][2]} This bifunctional nature makes it a versatile building block in organic synthesis.

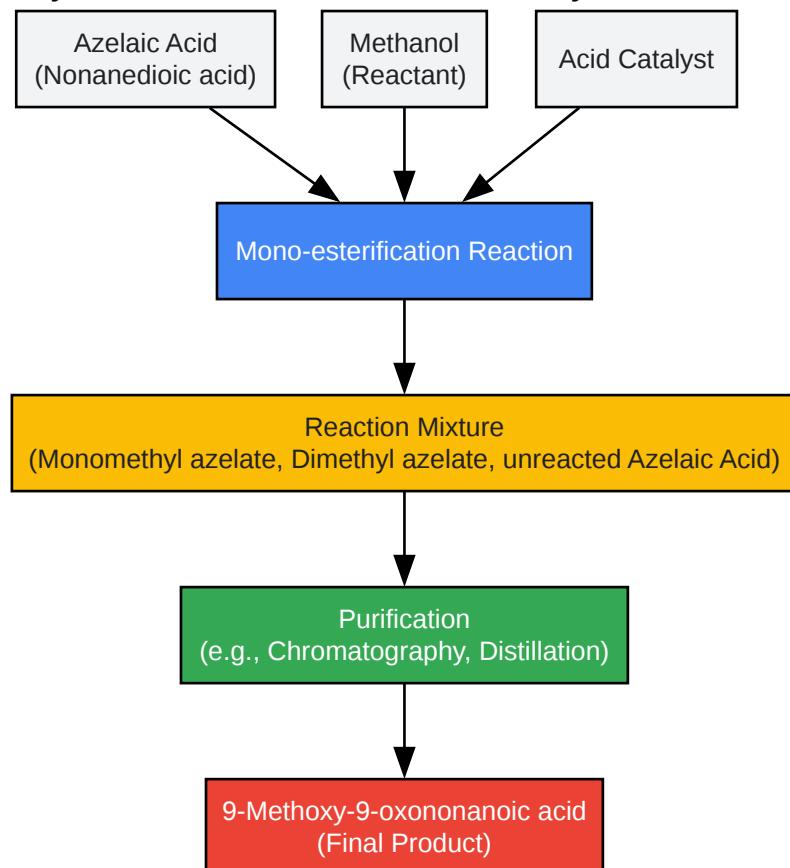
Synonyms:

- Methyl hydrogen azelate^[1]
- Monomethyl azelate^{[2][3]}
- Azelaic acid monomethyl ester^{[2][4]}
- Monomethyl nonanedioate^[3]

- 8-Carbomethoxyoctanoic acid[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of **9-Methoxy-9-oxononanoic acid**.


Property	Value	References
Molecular Formula	C ₁₀ H ₁₈ O ₄	[1][2][5]
Molecular Weight	202.25 g/mol	[1][3][6]
Appearance	Colorless to pale yellow liquid or solid	[2][4][6]
Melting Point	22-24 °C	[4][7]
Boiling Point	159-160 °C at 3 mmHg	[4][7]
Density	1.045 g/mL at 20 °C	[4][7]
Refractive Index	n _{20/D} 1.446	[4]
Solubility	Not miscible in water. Soluble in organic solvents like Chloroform, DMSO, and Methanol.	[1][2][7]
InChI Key	VVWPSAPZUZXYCM-UHFFFAOYSA-N	[1][2][6]

Synthesis

The primary route for the synthesis of **9-Methoxy-9-oxononanoic acid** is the selective mono-esterification of its precursor, azelaic acid (nonanedioic acid).[1] This process is critical to differentiate the two carboxylic acid functionalities present in the starting material.

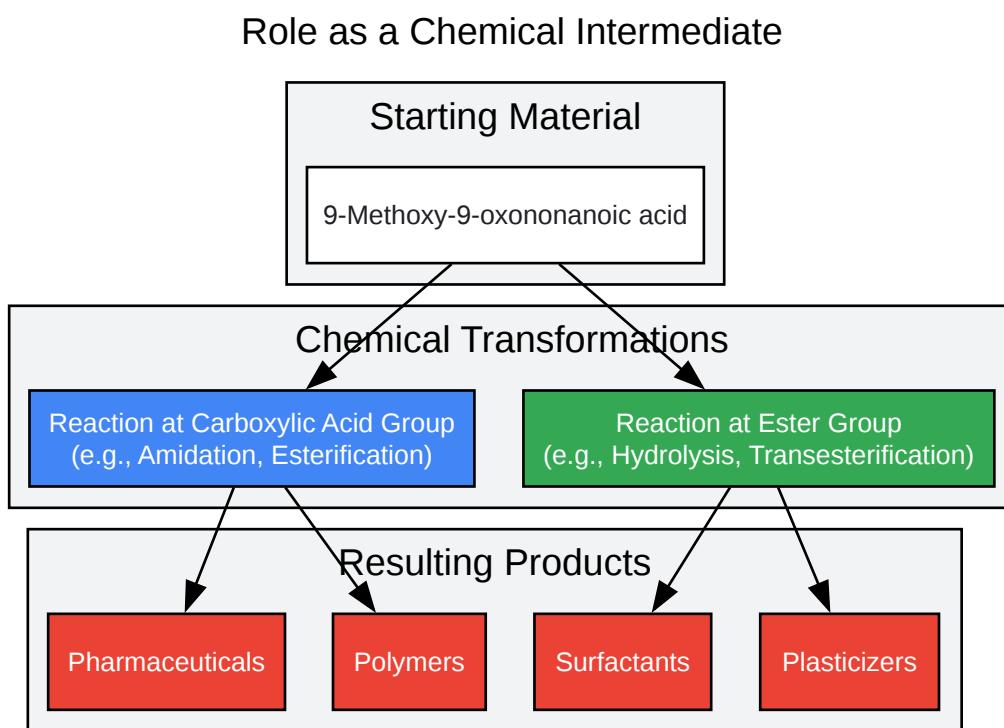
A general workflow for the synthesis is outlined below.

General Synthesis Workflow for 9-Methoxy-9-oxononanoic acid

[Click to download full resolution via product page](#)*General synthesis workflow.*

Applications in Research and Development

9-Methoxy-9-oxononanoic acid serves as a valuable intermediate in various chemical and pharmaceutical applications.


Pharmaceutical Intermediate

This compound is a critical pharmaceutical intermediate, utilized in the synthesis of more complex molecules for scientific investigation.^[1] Its bifunctional nature allows for selective chemical transformations at either the carboxylic acid or the methyl ester end, making it a versatile building block for drug discovery and development.

Production of Polymers, Surfactants, and Plasticizers

9-Methoxy-9-oxononanoic acid is employed in the production of various industrial products. It can be used in the synthesis of surfactants and plasticizers.^[2] Furthermore, it has applications in the biosynthesis of biodegradable polymers, contributing to the development of more environmentally friendly materials.

The role of **9-Methoxy-9-oxononanoic acid** as a chemical intermediate is visualized in the following diagram.

[Click to download full resolution via product page](#)

Conceptual role as an intermediate.

Experimental Protocols

While specific, detailed experimental protocols for the use of **9-Methoxy-9-oxononanoic acid** in drug development are proprietary and not publicly available, a general procedure for its synthesis via ozonolysis of oleic acid has been described. This method, however, leads to the formation of dimethyl nonanedioate (dimethyl azelate) alongside other products, requiring further separation and purification to isolate the mono-methyl ester.^[8]

A more targeted approach involves the direct, controlled mono-esterification of azelaic acid. A general laboratory-scale protocol is described below.

Objective: To synthesize **9-Methoxy-9-oxononanoic acid** from azelaic acid.

Materials:

- Azelaic acid
- Anhydrous methanol
- Strong acid catalyst (e.g., sulfuric acid)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Organic solvents for extraction (e.g., diethyl ether)
- Standard laboratory glassware for reaction, extraction, and distillation/chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve azelaic acid in a molar excess of anhydrous methanol.
- Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC) to maximize the formation of the monoester while minimizing the diester by-product.
- Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with a saturated sodium bicarbonate solution.
- Extraction: Extract the product from the aqueous methanol mixture using an appropriate organic solvent like diethyl ether.

- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product containing a mixture of unreacted azelaic acid, the desired monomethyl azelate, and the dimethyl azelate by-product. Purification can be achieved through vacuum distillation or column chromatography.

Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

9-Methoxy-9-oxononanoic acid is a valuable and versatile bifunctional molecule with significant applications as a chemical intermediate in the pharmaceutical and polymer industries. Its synthesis from readily available azelaic acid and its unique structure with two distinct reactive sites make it a key building block for the creation of a wide range of complex molecules and materials. Further research into its applications, particularly in the development of novel biodegradable polymers and pharmaceuticals, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 9-Methoxy-9-oxononanoic Acid|High-Purity Reagent [benchchem.com]
2. CAS 2104-19-0: Monomethyl azelate | CymitQuimica [cymitquimica.com]
3. Monomethyl azelate | C10H18O4 | CID 75009 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. mono-Methyl azelate 85 , technical grade 2104-19-0 [sigmaaldrich.com]
5. keyorganics.net [keyorganics.net]
6. 9-methoxy-9-oxononanoic acid | CymitQuimica [cymitquimica.com]
7. AZELAIC ACID MONOMETHYL ESTER | 2104-19-0 [chemicalbook.com]

- 8. Dimethyl azelate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-Methoxy-9-oxononanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016432#9-methoxy-9-oxononanoic-acid-cas-number-2104-19-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com